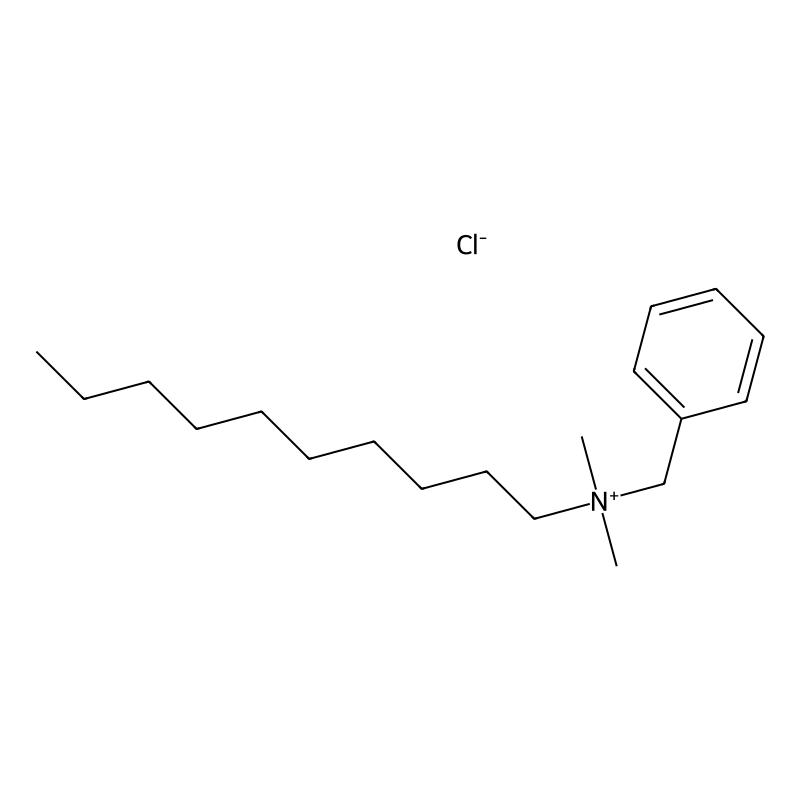

Benzyldimethyldecylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 20 °C: good

Canonical SMILES

Antibacterial and Antimicrobial Properties:

BDDAC exhibits antibacterial and antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This property makes it a valuable research tool for studying microbial growth, inhibition, and mechanisms of action of antimicrobial agents. Studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [Source: National Toxicology Program (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.]

Cationic Surfactant Properties:

BDDAC possesses cationic surfactant properties, meaning it carries a positive charge and can interact with negatively charged surfaces. This property makes it useful in various research applications, such as:

- Cell Membrane Studies: BDDAC can be used to study the structure and function of cell membranes by disrupting their integrity and allowing researchers to investigate the permeability and transport processes within cells. [Source: PubChem, National Library of Medicine. ]

- Protein and Nucleic Acid Interactions: BDDAC can interact with negatively charged biomolecules like proteins and nucleic acids. This allows researchers to study protein-protein interactions, protein-nucleic acid interactions, and protein purification techniques. [Source: Sigma-Aldrich. ]

Other Research Applications:

BDDAC also finds use in other research areas, including:

- Antiviral Studies: Research is ongoing to explore the potential of BDDAC as an antiviral agent against various viruses. [Source: PubChem, National Library of Medicine. ]

- Nanoparticle Synthesis: BDDAC can be used as a stabilizing agent in the synthesis of nanoparticles, helping to control their size and distribution. [Source: Research publications on the use of BDDAC in nanoparticle synthesis]

Benzyldimethyldecylammonium chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 311.93 g/mol. It is identified by the CAS number 965-32-2. This compound appears as a white powder and is soluble in water, making it useful in various applications, particularly in the fields of biocides, disinfectants, and surfactants. Benzyldimethyldecylammonium chloride is characterized by its long hydrophobic alkyl chain, which enhances its antimicrobial properties and effectiveness as a surface-active agent .

BDDAC is a corrosive substance and can cause irritation or damage to eyes, skin, and respiratory tract upon contact or inhalation [].

- Acute toxicity: Studies suggest moderate to high acute toxicity upon ingestion or dermal exposure.

- Chronic toxicity: Long-term effects are not well documented, but potential for skin sensitization exists.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ion can be replaced by other nucleophiles.

- Decomposition Reactions: Under certain conditions, especially when exposed to strong oxidizing agents, it may decompose, leading to the formation of various by-products .

- Interaction with Surfactants: It can interact with anionic surfactants, which can lead to precipitation or reduced effectiveness in formulations .

The synthesis of benzyldimethyldecylammonium chloride typically involves the following methods:

- Quaternization Reaction: This involves reacting dimethylamine with benzyl chloride followed by the addition of decyl bromide or iodide. The reaction proceeds through nucleophilic substitution where the nitrogen atom of dimethylamine forms a bond with the carbon atom of benzyl chloride.

- Ion Exchange: The product can also be obtained through ion exchange processes involving existing quaternary ammonium salts .

Benzyldimethyldecylammonium chloride has a variety of applications:

- Disinfectants and Antiseptics: Widely used in healthcare settings for surface disinfection due to its antimicrobial properties.

- Pesticides: Employed as a biocide in agricultural products.

- Industrial Cleaners: Utilized in formulations for cleaning agents due to its surfactant properties.

- Laboratory Reagent: Used in research for various biochemical assays and studies .

Studies on the interactions of benzyldimethyldecylammonium chloride reveal its compatibility and reactivity with other chemical agents:

- Compatibility with Nonionic Surfactants: It generally shows good compatibility with nonionic surfactants.

- Incompatibility with Anionic Surfactants: Interactions with anionic surfactants can lead to reduced efficacy due to precipitation .

- Biochemical Interactions: The compound has been shown to inhibit certain metabolic pathways, affecting enzyme activity and cellular processes.

Several compounds share structural similarities with benzyldimethyldecylammonium chloride. Here are some notable examples:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Benzalkonium Chloride | C_{n}H_{2n+1}ClN | 8001-54-5 | Mixture of alkylbenzyldimethylammonium chlorides; effective against bacteria and viruses. |

| Didecyldimethylammonium Chloride | C_{22}H_{48}ClN | 7173-51-5 | Typically used as a disinfectant; more hydrophobic than benzyldimethyldecylammonium chloride. |

| Benzyldimethyloctylammonium Chloride | C_{17}H_{36}ClN | 959-55-7 | Shorter alkyl chain; primarily used in personal care products. |

| Benzododecinium Chloride | C_{21}H_{38}ClN | 8753 | Longer alkyl chain; used in hair conditioners and surface disinfectants. |

Benzyldimethyldecylammonium chloride is unique due to its specific balance between hydrophilicity and hydrophobicity, which enhances its effectiveness as a disinfectant while maintaining lower toxicity compared to some longer-chain quaternary ammonium compounds .

Physical Description

HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.

Melting Point

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

63449-41-2

General Manufacturing Information

Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1): INACTIVE